(1S,12S,14R,15R,16S)-13,15-bis(hydroxymethyl)-16-methyl-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (1S,12S,14R,15R,16S)-13,15-bis(hydroxymethyl)-16-methyl-3,17-diazapentacyclo[123102,1004,9012,17]octadeca-2(10),4(9),5,7-tetraen-7-ol is a complex organic molecule with a unique pentacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,12S,14R,15R,16S)-13,15-bis(hydroxymethyl)-16-methyl-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-7-ol involves multiple steps, including cyclization, hydroxylation, and methylation reactions. The specific synthetic route may vary depending on the desired yield and purity of the final product. Common reagents used in the synthesis include strong acids or bases for cyclization, oxidizing agents for hydroxylation, and methylating agents for introducing the methyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, are crucial for optimizing yield and minimizing by-products. Additionally, purification techniques such as chromatography and crystallization are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
The compound (1S,12S,14R,15R,16S)-13,15-bis(hydroxymethyl)-16-methyl-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The diazapentacyclic framework allows for nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl groups may yield aldehydes or carboxylic acids, while reduction can produce primary or secondary alcohols. Substitution reactions can introduce various functional groups into the diazapentacyclic framework, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1S,12S,14R,15R,16S)-13,15-bis(hydroxymethyl)-16-methyl-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-7-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it a valuable tool for investigating cellular processes and pathways.
Medicine
In medicine, the compound is being explored for its potential therapeutic applications. Its unique structure and reactivity may allow it to target specific molecular pathways involved in diseases, making it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as materials science and nanotechnology.
Mechanism of Action
The mechanism of action of (1S,12S,14R,15R,16S)-13,15-bis(hydroxymethyl)-16-methyl-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-7-ol involves its interaction with specific molecular targets. The compound’s diazapentacyclic framework allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.
Properties
Molecular Formula |
C19H24N2O3 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(1S,12S,14R,15R,16S)-13,15-bis(hydroxymethyl)-16-methyl-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-7-ol |
InChI |
InChI=1S/C19H24N2O3/c1-9-14(7-22)11-5-18-19-13(6-17(21(9)18)15(11)8-23)12-4-10(24)2-3-16(12)20-19/h2-4,9,11,14-15,17-18,20,22-24H,5-8H2,1H3/t9-,11+,14-,15?,17-,18-/m0/s1 |
InChI Key |
LCWCFXWKNADLOU-SLEHXOEMSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]2C[C@@H]3N1[C@H](C2CO)CC4=C3NC5=C4C=C(C=C5)O)CO |
Canonical SMILES |
CC1C(C2CC3N1C(C2CO)CC4=C3NC5=C4C=C(C=C5)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.